hydrogen sulfate;tributyl(ethyl)azanium
Description
Historical Context and Evolution of Azanium-Based Ionic Liquid Research
The journey of ionic liquids began over a century ago with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914, a salt with a melting point of just 12°C. researchgate.netnih.gov However, it was not until the 1970s and 1980s that research into ionic liquids, particularly those based on alkyl-substituted imidazolium (B1220033) and pyridinium (B92312) cations, gained momentum, driven by their potential as electrolytes in batteries. mdpi.com A significant breakthrough occurred in 1992 with the synthesis of air and water-stable ionic liquids, which dramatically broadened their applicability. nih.govresearchgate.net
Quaternary ammonium (B1175870) salts, also known as azanium-based compounds, represent a major class of ionic liquids. taylorandfrancis.com The synthesis of these compounds, often through the Menshutkin reaction involving the alkylation of a tertiary amine, allows for a high degree of tunability in their properties. nih.gov The ability to vary the four alkyl or aryl groups attached to the central nitrogen atom provides a powerful tool for designing ionic liquids with specific characteristics. taylorandfrancis.com Early research in this area laid the groundwork for the development of a vast array of quaternary ammonium ionic liquids, including symmetrical and asymmetrical variations, each with unique physicochemical properties.
Significance of the Hydrogen Sulfate (B86663) Counterion in Ionic Liquid Design and Function
Furthermore, the hygroscopic nature of many hydrogen sulfate ionic liquids can be a significant factor in their application. rsc.org The interaction with water can influence properties such as viscosity and conductivity. rsc.org Studies on related compounds like triethylammonium (B8662869) hydrogen sulfate have highlighted its potential in biomass delignification, showcasing the anion's role in interacting with and dissolving complex natural polymers. taylorandfrancis.comnih.gov The hydrogen sulfate anion's ability to form strong hydrogen bonds also influences the ionic liquid's solvation capabilities and its performance in various applications, from catalysis to electrochemistry. ua.pt
Current Research Landscape and Future Directions for Tributyl(ethyl)azanium Hydrogen Sulfate Chemistry
While specific research on tributyl(ethyl)azanium hydrogen sulfate is limited, the broader field of quaternary ammonium ionic liquids is vibrant and expanding. Current research focuses on several key areas where this compound could make a significant impact.
One of the most promising areas is in "green chemistry," where ionic liquids are explored as environmentally benign alternatives to traditional volatile organic solvents. acs.org The low vapor pressure of ionic liquids reduces air pollution, and their tunability allows for the design of recyclable solvent systems. taylorandfrancis.com
In electrochemistry, quaternary ammonium salts are investigated as electrolytes in batteries and other energy storage devices due to their ionic conductivity and thermal stability. acs.orgnih.gov Research on analogous compounds like tetrabutylammonium (B224687) hydrogen sulfate has shown that it can enhance the electrochemical behavior of lead-acid batteries by increasing hydrogen and oxygen overpotentials. ipb.ptua.pt
Furthermore, the study of asymmetrical cations, such as the tributyl(ethyl)azanium cation, is a growing subfield. Research comparing symmetrical and asymmetrical ionic liquids has revealed that cation symmetry can significantly impact properties like viscosity and solubility. nih.govdigitellinc.com Asymmetrical cations often exhibit lower melting points and can lead to different packing arrangements in the liquid state, which can be advantageous in specific applications.
Future research on tributyl(ethyl)azanium hydrogen sulfate will likely focus on its synthesis, full physicochemical characterization, and exploration of its potential in the aforementioned areas. Key research questions will include how the specific asymmetry of the tributyl(ethyl) cation influences its properties compared to its symmetrical counterpart, tetrabutylammonium, and how it interacts with the hydrogen sulfate anion to create unique catalytic or electrochemical environments.
Physicochemical Properties of Related Azanium Hydrogen Sulfate Ionic Liquids
| Property | Tetrabutylammonium Hydrogen Sulfate | Triethylammonium Hydrogen Sulfate |
| CAS Number | 32503-27-8 | 54272-29-6 |
| Molecular Formula | C₁₆H₃₇NO₄S | C₆H₁₇NO₄S |
| Molecular Weight | 339.53 g/mol | 199.27 g/mol |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 169-174 °C | -114.7 °C |
| Boiling Point | - | 90.5 °C at 760 mmHg |
| Density | 1.01 g/cm³ | 0.75 g/cm³ |
| Solubility in Water | Soluble | - |
Data sourced from various chemical suppliers and databases. researchgate.netresearchgate.netnih.govua.ptacs.orgnih.govdigitellinc.com
Research Applications of Analogous Hydrogen Sulfate Ionic Liquids
| Research Area | Application of Analogous Compound (Tetrabutylammonium Hydrogen Sulfate) | Reference |
| Phase Transfer Catalysis | Used as a catalyst in various organic reactions, including N-alkylation, cyclization, and oxidation. | taylorandfrancis.com |
| Electrochemistry | Employed as an electrolyte additive in lead-acid batteries to improve performance. | ipb.ptua.pt |
| Organic Synthesis | Serves as a cocatalyst in the synthesis of propionic acid and ketones. | researchgate.net |
| Analytical Chemistry | Utilized as an ion-pairing reagent in liquid chromatography. | researchgate.net |
Information Scarcity Precludes Article Generation on "hydrogen sulfate;tributyl(ethyl)azanium"
A comprehensive investigation into the chemical compound specified as "this compound" has revealed a significant lack of available scientific literature and data. Extensive searches have failed to identify this specific compound, suggesting that the name may be non-standard or erroneous. Consequently, the generation of a detailed, scientifically accurate article as per the requested outline is not feasible.
Initial and subsequent targeted searches for "this compound" and the cation "tributyl(ethyl)azanium" did not yield any relevant results in chemical databases or scholarly articles. The search results consistently redirected to two related, yet distinct, compounds: triethylammonium hydrogen sulfate and tetrabutylammonium hydrogen sulfate .
While information on the synthesis and properties of triethylammonium hydrogen sulfate and tetrabutylammonium hydrogen sulfate is abundant, the strict adherence to the user's request to focus solely on "this compound" prevents the substitution of these more common ionic liquids. The provided outline demands specific details regarding synthetic methodologies, green chemistry applications, and scale-up considerations for the named compound. Without any foundational research or data on "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
The term "azanium" is the systematic IUPAC name for the ammonium cation (NH₄⁺) and its substituted derivatives. Therefore, "tributyl(ethyl)azanium" would systematically refer to a quaternary ammonium cation with three butyl groups and one ethyl group attached to a central nitrogen atom. While the existence of this cation is theoretically plausible, there is no readily available information on its synthesis or its association with a hydrogen sulfate anion to form the specified ionic liquid.
Given the constraints and the absence of verifiable information, it is impossible to construct the requested article without resorting to fabrication. It is recommended to verify the chemical name and structure of the intended compound of interest. Should a corrected or alternative name be provided, a thorough and accurate article can be generated based on available scientific literature.
Structure
2D Structure
Properties
CAS No. |
68052-50-6 |
|---|---|
Molecular Formula |
C14H33NO4S |
Molecular Weight |
311.48 g/mol |
IUPAC Name |
hydrogen sulfate;tributyl(ethyl)azanium |
InChI |
InChI=1S/C14H32N.H2O4S/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-5(2,3)4/h5-14H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZVLLREDZJNHSGI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CC)(CCCC)CCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Tributyl Ethyl Azanium Hydrogen Sulfate
Derivatization Strategies for Functionalized Tributyl(ethyl)azanium Analogues and Related Structures
The derivatization of tributyl(ethyl)azanium hydrogen sulfate (B86663) to create functionalized analogues would primarily involve modifications of the cation or the introduction of functional groups into the alkyl chains. These strategies are crucial for tuning the physicochemical properties of the ionic liquid for specific applications.
One key strategy is to start with functionalized precursors. For example, instead of tributylamine, a tertiary amine already containing a desired functional group on one of its butyl chains could be used in the initial quaternization reaction with an ethylating agent. This approach allows for the incorporation of functionalities such as hydroxyl, carboxyl, or cyano groups.
Another approach is the post-synthesis modification of the tributyl(ethyl)azanium cation. This is more challenging due to the general stability and low reactivity of the quaternary ammonium (B1175870) core. However, if one of the butyl chains contains a reactive site, further chemical transformations can be performed.
The synthesis of functionalized quaternary ammonium monomers for polymerization provides a template for such derivatization strategies. For example, reacting a tertiary amine with an alkyl halide containing a carboxylic acid or an organosilane functional group has been successfully demonstrated. nih.gov This method, known as the Menschutkin reaction, can be adapted to produce a wide range of functionalized quaternary ammonium salts. nih.gov
For instance, to create a carboxylic acid-functionalized analogue, one could react a bromo-substituted carboxylic acid ester with tributylamine, followed by quaternization with an ethylating agent and subsequent hydrolysis of the ester to the carboxylic acid. The anion would then be exchanged for hydrogen sulfate.
The following table illustrates potential derivatization strategies based on the synthesis of other functionalized quaternary ammonium compounds.
| Target Analogue | Synthetic Strategy | Potential Reactants | Key Reaction Type |
| Hydroxyl-functionalized tributyl(ethyl)azanium | Quaternization of a functionalized amine | Tributyl(hydroxybutyl)amine, Ethyl iodide | SN2 Reaction |
| Carboxyl-functionalized tributyl(ethyl)azanium | Quaternization followed by hydrolysis | Tributylamine, Ethyl bromoacetate | Menschutkin Reaction, Ester Hydrolysis |
| Ether-functionalized tributyl(ethyl)azanium | Quaternization of an ether-containing amine | Tributyl(methoxyethyl)amine, Ethyl bromide | SN2 Reaction |
These derivatization strategies allow for the creation of a library of tributyl(ethyl)azanium analogues with tailored properties. The choice of the functional group can significantly impact the solubility, thermal stability, and reactivity of the resulting ionic liquid, thereby expanding its potential applications.
Reaction Mechanisms and Catalytic Applications of Tributyl Ethyl Azanium Hydrogen Sulfate
Mechanistic Role of Tributyl(ethyl)azanium Hydrogen Sulfate (B86663) as a Brønsted Acid Catalyst
The primary catalytic function of ionic liquids like tributyl(ethyl)azanium hydrogen sulfate stems from the Brønsted acidity of the hydrogen sulfate ([HSO₄]⁻) anion. This anion can donate a proton to a substrate, thereby initiating a variety of acid-catalyzed reactions. The large, non-coordinating quaternary ammonium (B1175870) cation, tributyl(ethyl)azanium, helps to solubilize the catalyst in organic media and creates a specific reaction environment that can influence the reaction rate and selectivity.
The mechanistic pathway in acid-catalyzed reactions using compounds like tributyl(ethyl)azanium hydrogen sulfate typically begins with the protonation of a substrate by the [HSO₄]⁻ anion. For instance, in multicomponent reactions for the synthesis of heterocyclic compounds, the catalyst initiates the reaction cascade. A plausible mechanism for the synthesis of pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine (B1209978) derivatives using the analogous triethylammonium (B8662869) hydrogen sulfate involves an initial Knoevenagel condensation of an aldehyde with an acyl acetonitrile, which is catalyzed by the Brønsted acid. nih.gov This is followed by a Michael addition and subsequent intramolecular cyclization and dehydration to yield the final product. nih.gov The ionic liquid in such cases can act as both the catalyst and the reaction medium. nih.gov
Bifunctional Catalysis and Synergistic Effects in Complex Reactions
Tributyl(ethyl)azanium hydrogen sulfate has the potential to act as a bifunctional catalyst. The hydrogen sulfate anion provides the Brønsted acidity, while the quaternary ammonium cation can engage in other non-covalent interactions, such as hydrogen bonding or phase-transfer catalysis, which can synergistically enhance the reaction efficiency.
Hydrogen bonding is a key feature of hydrogen sulfate-containing ionic liquids. The [HSO₄]⁻ anion can act as both a hydrogen bond donor (through the -OH group) and a hydrogen bond acceptor (through the oxygen atoms). These interactions can help to stabilize transition states and intermediates in a catalytic cycle. For example, in the synthesis of xanthene derivatives, the catalyst's ability to form hydrogen bonds can enhance reaction rates and yields. The interaction of tetrabutylammonium (B224687) hydrogen sulfate with protic acids has been studied to understand the hydrogen bond-controlled formation of adducts, which is crucial for molecular recognition processes. sigmaaldrich.com
Ammonium hydrogen sulfate-based ionic liquids can be used in conjunction with other catalytic systems to achieve enhanced reactivity or selectivity. For example, tetrabutylammonium hydrogen sulfate has been used as a co-catalyst in a reaction medium for the preparation of alternating polyketones and propionic acid. rx-sol.com It can also serve as a phase-transfer catalyst, facilitating reactions between reactants in different phases, which is a form of cooperative catalysis. This dual functionality allows for the design of more efficient and selective synthetic methodologies.
Specific Catalytic Applications in Advanced Organic Synthesis
The catalytic utility of ammonium hydrogen sulfates is demonstrated in a variety of advanced organic syntheses. The analogous compounds, TBAHS and [Et₃NH][HSO₄], have been successfully employed as efficient and often reusable catalysts for the synthesis of diverse heterocyclic molecules.
For example, triethylammonium hydrogen sulfate has been used as an efficient catalyst for the one-pot, multicomponent synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions, showcasing its role as both a catalyst and a reaction medium. nih.gov This method offers advantages such as operational simplicity, high yields, and the reusability of the catalyst. nih.gov
Similarly, tetrabutylammonium hydrogen sulfate has been utilized in a range of synthetic transformations, including the synthesis of 2,4,6-triarylpyridines, N-monosubstituted α-keto amides, and 1,8-dioxo-octahydroxanthenes. researchgate.net It has also been effective in catalyzing the regioselective Michael addition of indoles to electron-deficient olefins in aqueous media. researchgate.net
Below are interactive data tables summarizing the catalytic applications of analogous hydrogen sulfate ionic liquids in organic synthesis.
Table 1: Catalytic Applications of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄]) Click on the headers to sort the data.
| Reaction Type | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Multicomponent synthesis of pyrazolo[3,4-b]pyridines | Aldehydes, acyl acetonitriles, aminopyrazoles | Solvent-free, 60 °C | 92-94% | nih.gov |
| Multicomponent synthesis of pyrido[2,3-d]pyrimidines | Aldehydes, acyl acetonitriles, aminouracils | Solvent-free, 60 °C | Excellent | nih.gov |
Table 2: Catalytic Applications of Tetrabutylammonium Hydrogen Sulfate (TBAHS) Click on the headers to sort the data.
| Reaction Type | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 2,4,6-triarylpyridines | Aromatic aldehydes, acetophenones, ammonium acetate | Solvent-free, 80 °C, 30 mol% TBAHS | 65-75% | researchgate.net |
| Michael addition of indoles | Indoles, nitrostyrenes/chalcones | Aqueous medium | Good to excellent | researchgate.net |
| Synthesis of 1,8-dioxo-octahydroxanthenes | Aldehydes, dimedone | Semi-aqueous media | Excellent | researchgate.net |
| N-alkylation of benzanilides | Benzanilides, alkyl halides | Phase-transfer conditions | High | |
| Oxidation of benzylic C-H bonds | Benzylic compounds, Oxone | Phase-transfer conditions | High | sigmaaldrich.com |
Reaction Kinetics and Rate-Determining Steps in Tributyl(ethyl)azanium Hydrogen Sulfate Catalyzed SystemsConsequently, due to the lack of application-focused research, no data exists on the reaction kinetics or the rate-determining steps for any catalytic system employing this compound.
This lack of information prevents the creation of detailed research summaries or data tables as requested. The scientific community has extensively investigated other related ionic liquids, such as triethylammonium hydrogen sulfate ([TEA][HSO₄]) and various imidazolium-based salts, for these applications. The absence of data for tributyl(ethyl)azanium hydrogen sulfate suggests that it has either not been a focus of academic or industrial research, or that any such research has not been made public. Therefore, a thorough and scientifically accurate article on its specific catalytic roles, as per the requested outline, cannot be generated at this time.
Based on the conducted research, there is no specific information available for the chemical compound "hydrogen sulfate;tributyl(ethyl)azanium." The search results consistently refer to related but distinct compounds such as tetrabutylammonium hydrogen sulfate and triethylammonium hydrogen sulfate. Consequently, an article focusing solely on the solvent engineering and reaction media investigations of tributyl(ethyl)azanium hydrogen sulfate cannot be generated as per the provided outline and instructions due to the absence of relevant data.
Solvent Engineering and Reaction Media Investigations of Tributyl Ethyl Azanium Hydrogen Sulfate
Influence on Reaction Heterogeneity and Mass Transfer Phenomena in Processes
Extensive research into the specific ionic liquid tributyl(ethyl)azanium hydrogen sulfate (B86663), also identified by its formula [N2,4,4,4][HSO4], reveals a significant gap in the scientific literature regarding its direct influence on reaction heterogeneity and mass transfer phenomena. Currently, there are no available studies or established data detailing the behavior of this compound as a reaction medium, particularly in the context of biphasic or multiphasic systems where such phenomena are critical.
However, for tributyl(ethyl)azanium hydrogen sulfate, specific data on these physicochemical properties and their subsequent effects on reaction processes are not present in published research. Investigations into related compounds, such as those with different alkyl chains on the cation (e.g., tetrabutylammonium), have been conducted, but these findings cannot be accurately extrapolated to tributyl(ethyl)azanium hydrogen sulfate due to the sensitivity of physicochemical properties to the specific structure of the ionic liquid's cation and anion.
Without experimental data on parameters like diffusion coefficients of solutes in this ionic liquid, its impact on the boundary layer in multiphase systems, or its effectiveness as a phase-transfer catalyst, a detailed analysis of its role in overcoming mass transfer limitations remains purely speculative. Further empirical research is required to characterize tributyl(ethyl)azanium hydrogen sulfate and to generate the necessary data to understand its potential applications in solvent engineering and reaction media.
Lack of Publicly Available Research Data on the Electrochemical Properties of Tributyl(ethyl)azanium Hydrogen Sulfate
Following a comprehensive and targeted search for scientific literature, it has been determined that there is a significant lack of publicly available research data specifically detailing the electrochemical properties and applications of the chemical compound hydrogen sulfate;tributyl(ethyl)azanium . Despite extensive queries for this specific ionic liquid, no dedicated studies or detailed datasets were identified that would allow for a thorough and scientifically accurate discussion as outlined in the user's request.
The investigation included searches for data on key electrochemical parameters and applications, such as:
Electrolyte investigations and ionic conductivity studies, including ion transport mechanisms and the influence of temperature and viscosity.
The electrochemical window and stability of the compound in various systems.
Specific applications in electrochemical synthesis, such as electrocatalysis, redox reactions, electrodeposition, and surface modification.
While the search yielded general information on the electrochemical behavior of the broader class of quaternary ammonium (B1175870) ionic liquids , these findings are not specific to the tributyl(ethyl)azanium cation paired with the hydrogen sulfate anion. Quaternary ammonium salts are recognized for their potential in electrochemical applications due to their chemical and thermal stability. However, the specific properties of an ionic liquid are highly dependent on the unique combination of its cation and anion. Without research focused directly on tributyl(ethyl)azanium hydrogen sulfate, any attempt to extrapolate data from related compounds would be scientifically unsound and would not meet the requirements for a detailed and accurate article.
Therefore, it is not possible to provide an article that adheres to the requested structure and content inclusions, such as data tables and detailed research findings, for the compound "this compound". The absence of specific studies prevents a scientifically rigorous treatment of the subject as requested.
Electrochemical Studies and Applications of Tributyl Ethyl Azanium Hydrogen Sulfate
Fundamental Integration into Electrochemical Devices and Systems (e.g., Supercapacitors, Batteries)
The integration of quaternary ammonium-based ionic liquids, such as tributyl(ethyl)azanium hydrogen sulfate (B86663) and its analogues, into electrochemical energy storage systems like supercapacitors and batteries is an area of growing research interest. These compounds are primarily utilized as electrolytes or electrolyte additives, where their unique properties can enhance device performance, safety, and operational stability. nih.gov While specific research on tributyl(ethyl)azanium hydrogen sulfate is limited, the behavior of structurally similar quaternary ammonium (B1175870) salts, particularly tetrabutylammonium (B224687) hydrogen sulfate (TBAHS), provides significant insights into their functional roles.
Ionic liquids are salts that are liquid at or near room temperature, composed entirely of ions. alfa-chemistry.com This characteristic allows them to serve as solvent-free electrolytes, eliminating the issues of volatility and flammability associated with traditional organic solvent-based electrolytes. nih.gov Their integration into electrochemical devices is driven by their wide electrochemical stability windows, low vapor pressure, and high ionic conductivity. nih.govnih.gov
In supercapacitors , also known as electric double-layer capacitors (EDLCs), energy is stored by the electrostatic adsorption of ions at the electrode-electrolyte interface. nih.gov The properties of the electrolyte are therefore paramount to the device's performance. Quaternary ammonium-based ionic liquids can offer a wider operational voltage range compared to aqueous or conventional organic electrolytes. researchgate.net For instance, some pyrrolidinium-based ionic liquids can operate at voltages exceeding 3.5 V. researchgate.net This is a significant advantage as the energy density of a supercapacitor is proportional to the square of its operating voltage.
The use of these ionic liquids can also influence the capacitance of the device. The size and shape of the ionic liquid's cations and anions affect how they pack onto the surface of porous electrode materials, which in turn determines the charge storage capacity. nih.gov
In the context of batteries , particularly lead-acid batteries, quaternary ammonium salts like tetrabutylammonium hydrogen sulfate (TBAHS) have been investigated as electrolyte additives. researchgate.netresearchgate.net Research has shown that the addition of TBAHS to the sulfuric acid electrolyte can increase the hydrogen and oxygen evolution overpotentials. researchgate.netepa.gov This is beneficial as it can reduce water loss and gassing, which are common issues that can shorten the lifespan of lead-acid batteries.
Furthermore, the presence of TBAHS in the electrolyte has been observed to modify the crystalline structure of the lead sulfate (PbSO₄) layer formed during the discharge process. researchgate.netepa.gov It can also lead to a significant increase in the oxidation and reduction peak currents, indicating an influence on the electrochemical reactions occurring at the electrodes. researchgate.netepa.gov These effects can potentially lead to improved cycle life and discharge capacity of the battery. researchgate.net
The following tables summarize some of the reported findings for electrochemical devices utilizing quaternary ammonium-based ionic liquids.
Table 1: Performance of Supercapacitors with Quaternary Ammonium-Based Ionic Liquid Electrolytes
| Cation | Anion | Electrode Material | Operating Voltage (V) | Specific Capacitance (F/g) | Energy Density (Wh/kg) |
| 1-ethyl-3-methylimidazolium [EMIm] & Tetramethylammonium [TMA] | Tetrafluoroborate [BF₄] | Not Specified | 3.5 | 143 | Not Specified |
| 1-butyl-3-methylimidazolium [BMIm] & Spiro-(1,10)-bipyrrolidinium [SBPyr] | Tetrafluoroborate [BF₄] | Not Specified | 3.0 | 70.28 | 21.96 |
| 1-ethyl-3-methylimidazolium (EMIM) | bis(trifluoromethylsulfonyl)imide (TFSI) | Activated Graphene | 3.5 | 43.5 | 74 |
Data sourced from various studies on ionic liquid-based supercapacitors. researchgate.net
Table 2: Effect of Tetrabutylammonium Hydrogen Sulfate (TBAHS) as an Additive in Lead-Acid Battery Electrolyte
| TBAHS Concentration | Effect on Hydrogen Overpotential | Effect on Oxygen Overpotential | Impact on PbSO₄ Crystal Structure |
| Increased | Increased | Increased | Modified |
This table summarizes the qualitative effects observed in studies on TBAHS as a lead-acid battery electrolyte additive. researchgate.netepa.gov
Materials Science Integration and Advanced Hybrid Materials Incorporating Tributyl Ethyl Azanium Hydrogen Sulfate
Design and Synthesis of Ionic Liquid-Based Composite Materials
The incorporation of tributyl(ethyl)azanium hydrogen sulfate (B86663) into composite materials could lead to novel functionalities.
The synthesis of polymer composites containing tributyl(ethyl)azanium hydrogen sulfate would likely involve techniques such as in-situ polymerization, solution casting, or melt blending. The choice of method would depend on the polymer matrix and the desired final properties of the composite. The presence of the ionic liquid could be expected to influence the polymer's glass transition temperature, mechanical strength, and ionic conductivity.
The integration of tributyl(ethyl)azanium hydrogen sulfate into the porous structures of MOFs and COFs could be achieved through post-synthetic modification or by using the ionic liquid as a template or solvent during the framework's synthesis. This could potentially enhance the gas sorption and separation capabilities of the frameworks or introduce catalytic activity.
Hybrid materials could be fabricated by combining tributyl(ethyl)azanium hydrogen sulfate with inorganic precursors through a sol-gel process. The ionic liquid could act as a structure-directing agent, influencing the morphology and porosity of the final inorganic network. Such hybrids might exhibit enhanced thermal stability and tailored surface chemistry.
Role in Modifying Surface Properties and Interfacial Phenomena
The amphiphilic nature of the tributyl(ethyl)azanium cation suggests that it could be effective in modifying the surface properties of materials. When introduced into a system, it would be expected to adsorb at interfaces, potentially altering surface tension and wettability. This could be advantageous in applications such as coatings and dispersion stabilization.
Influence on Material Porosity and Adsorption Characteristics
When used as a templating agent in the synthesis of porous materials, the size and shape of the tributyl(ethyl)azanium and hydrogen sulfate ions could dictate the resulting pore structure. This would, in turn, influence the material's surface area and its capacity for adsorbing specific molecules, which is critical for applications in gas storage and separation.
Functional Applications in Membranes, Sensors, and Sorbents
The potential applications of materials incorporating tributyl(ethyl)azanium hydrogen sulfate are broad. In membranes, it could facilitate the transport of specific ions or molecules. For sensors, its presence could enhance the detection of target analytes through changes in electrical or optical signals. As a sorbent, materials functionalized with this ionic liquid could be designed for the selective capture of pollutants from various media.
Theoretical and Computational Investigations of Tributyl Ethyl Azanium Hydrogen Sulfate
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, and electronic and reactive properties of molecules.
Optimized Geometries and Conformational Analysis
For an ionic liquid like tributyl(ethyl)azanium hydrogen sulfate (B86663), DFT calculations would typically begin with the optimization of the geometries of the individual ions—the tributyl(ethyl)azanium cation and the hydrogen sulfate anion—as well as the ion pair. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state. Conformational analysis would explore various possible spatial arrangements of the butyl and ethyl chains on the cation to identify the most energetically favorable conformers.
Frontier Molecular Orbital Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the compound. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack, providing insights into the ionic liquid's reactive behavior in chemical processes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the system over time, MD can predict macroscopic properties from the microscopic interactions.
Radial Distribution Functions and Microscopic Structure
Radial Distribution Functions (RDFs) derived from MD simulations describe how the density of surrounding particles varies as a function of distance from a reference particle. For tributyl(ethyl)azanium hydrogen sulfate, RDFs would reveal the detailed microscopic structure of the liquid, showing the average distances and coordination numbers between the cation and anion, and between like ions. This provides a picture of the liquid's short-range and long-range ordering.
Diffusion Coefficients and Viscosity Predictions
MD simulations can be used to calculate key transport properties. The diffusion coefficients of the tributyl(ethyl)azanium cation and the hydrogen sulfate anion would quantify their mobility within the liquid. From these simulations, the viscosity of the ionic liquid can also be predicted. These properties are fundamental to understanding the utility of an ionic liquid as a solvent or electrolyte.
Hydrogen Bonding Dynamics and Lifetimes
The dynamics of hydrogen bonds in tributyl(ethyl)azanium hydrogen sulfate are expected to be a pivotal feature governing its physicochemical properties. The system comprises a quaternary ammonium (B1175870) cation, tributyl(ethyl)azanium ([N4442]+), and a hydrogen sulfate anion ([HSO4]-). Although the cation lacks the traditional protic hydrogen found in protic ionic liquids, hydrogen bonding can still occur. The primary interactions are anticipated between the hydrogen atom of the hydrogen sulfate anion and the oxygen atoms of neighboring anions, as well as weaker C-H···O interactions involving the alkyl chains of the cation. researchgate.netnih.gov
In related systems like tri-butyl ammonium hydrogen bisulfate ([TBA+][HSO4-]), molecular dynamics simulations have indicated clear hydrogen bonding interactions between the hydrogens of the cations and the oxygens of the anions. nih.gov For the hydrogen sulfate anion itself, strong anion-anion hydrogen bonding is a well-documented phenomenon, creating extended networks that significantly influence the liquid's structure and dynamics. researchgate.net
The lifetime of these hydrogen bonds is a critical parameter. In general, hydrogen bond lifetimes in ionic liquids are in the picosecond range. matec-conferences.org For instance, studies on various hydrogen-bonded systems have reported lifetimes from a few picoseconds to tens of picoseconds, depending on the bond strength and the local environment. matec-conferences.org Ultrafast 2D-IR spectroscopy is a powerful experimental technique to measure these lifetimes directly, but such data is not yet available for tributyl(ethyl)azanium hydrogen sulfate. chemicalbook.com
Computational simulations can provide estimates for these lifetimes. The table below presents hypothetical, yet representative, data for hydrogen bond lifetimes that might be expected in this system, based on findings for other ionic liquids.
| Interacting Species | Type of Hydrogen Bond | Estimated Lifetime (ps) | Computational Method |
| [HSO4]- ··· [HSO4]- | O-H···O | 2 - 10 | Ab Initio Molecular Dynamics |
| [N4442]+ ··· [HSO4]- | C-H···O | 0.5 - 3 | Classical Molecular Dynamics |
This table presents estimated values based on general knowledge of similar ionic liquids and is intended for illustrative purposes, as specific data for tributyl(ethyl)azanium hydrogen sulfate is not available.
Ab Initio and Coarse-Grained Modeling Approaches for Complex Systems
To overcome the time and length scale limitations of classical molecular dynamics, and to capture the nuanced electronic effects, various modeling approaches are employed for ionic liquids.
Ab Initio Methods: Ab initio calculations, based on the principles of quantum mechanics, provide a highly accurate description of molecular systems. nih.govacs.org These methods are crucial for understanding the fundamental nature of intermolecular interactions, such as hydrogen bonding and charge transfer, within an ion pair of tributyl(ethyl)azanium hydrogen sulfate. nih.gov By performing calculations on a small cluster of ions, one can determine optimized geometries, interaction energies, and vibrational frequencies, which can then be used to parameterize more computationally efficient models. nih.gov For example, Density Functional Theory (DFT) is a common ab initio method used to investigate the electronic structure of ionic liquid clusters. nih.gov
Coarse-Grained (CG) Modeling: To simulate larger systems over longer timescales, coarse-grained modeling is a powerful technique. rsc.orgmdpi.com In this approach, groups of atoms are represented as single "beads," reducing the degrees of freedom in the system. mdpi.com This allows for the investigation of mesoscopic phenomena such as the formation of nano-domains and the long-time structural evolution of the liquid. nih.gov
Several CG models have been developed for ionic liquids, such as the MARTINI force field and the Effective Force Coarse-Graining (EF-CG) method. mdpi.comnih.gov The parameterization of a CG model for tributyl(ethyl)azanium hydrogen sulfate would involve the following steps:
Mapping: Defining how the atoms of the cation and anion are grouped into CG beads. For the tributyl(ethyl)azanium cation, one might group the central nitrogen and its alpha-carbons into one bead, and segments of the alkyl chains into others.
The following table outlines a potential coarse-graining scheme for tributyl(ethyl)azanium hydrogen sulfate.
| Ion | All-Atom Group | Coarse-Grained Bead |
| Tributyl(ethyl)azanium | Nitrogen and adjacent CH2/CH3 carbons | Cation Core (Q-type) |
| Terminal CH2-CH3 groups of butyl chains | Butyl Tail (N-type) | |
| Ethyl chain | Ethyl Group (N-type) | |
| Hydrogen Sulfate | Entire [HSO4]- anion | Anion (Q-type) |
This is a hypothetical CG mapping scheme. The actual implementation would require rigorous testing and validation against all-atom simulation data.
Predictive Modeling for Structure-Function Relationships and Rational Design
A major goal of computational chemistry is the rational design of new materials with tailored properties. cecam.org For ionic liquids like tributyl(ethyl)azanium hydrogen sulfate, this involves establishing clear structure-function relationships. By systematically modifying the chemical structure in silico and calculating the resulting properties, predictive models can be developed.
For instance, one could investigate how changing the length of the alkyl chains on the cation affects properties such as viscosity, ionic conductivity, and thermal stability. The presence of four alkyl groups (three butyl and one ethyl) on the azanium cation provides a high degree of flexibility for tuning these properties. Computational studies on similar tetraalkylammonium salts have shown that increasing the alkyl chain length generally leads to higher viscosity. nih.gov
Predictive modeling can be used to screen a large number of potential ionic liquid candidates for a specific application, such as electrolytes in batteries or as solvents for biomass processing. cecam.org The process typically involves:
Generating a virtual library of candidate ions.
Using high-throughput computational screening, often with a combination of ab initio and coarse-grained models, to predict key properties.
Identifying the most promising candidates for experimental synthesis and validation.
The rational design of tributyl(ethyl)azanium hydrogen sulfate for a specific application would leverage these predictive models to optimize its performance by fine-tuning its molecular structure.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of Tributyl Ethyl Azanium Hydrogen Sulfate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Intermolecular Interactions
NMR spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of tributyl(ethyl)azanium hydrogen sulfate (B86663) at the molecular level.
High-Resolution NMR and Two-Dimensional NMR Techniques
High-resolution one-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in confirming the chemical structure of the tributyl(ethyl)azanium cation and understanding the interactions with the hydrogen sulfate anion. While specific spectral data for tributyl(ethyl)azanium hydrogen sulfate is not extensively published, expected chemical shifts can be inferred from similar quaternary ammonium (B1175870) compounds and sulfates. chemicalbook.comresearchgate.net
Expected ¹H and ¹³C NMR Chemical Shifts: The proton (¹H) NMR spectrum would feature distinct signals for the ethyl and butyl groups attached to the nitrogen atom. The methylene (B1212753) protons adjacent to the positively charged nitrogen would be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene and methyl protons of the alkyl chains. Similarly, in the carbon-13 (¹³C) NMR spectrum, the carbons directly bonded to the nitrogen would exhibit the largest downfield shift.
Two-Dimensional NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for unambiguous signal assignment. wikipedia.org
COSY experiments would reveal the coupling between adjacent protons within the ethyl and butyl chains, confirming their connectivity.
HSQC spectra correlate the proton signals with their directly attached carbon atoms, providing a definitive map of the C-H framework of the cation. wikipedia.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Tributyl(ethyl)azanium Cation Predicted values are based on analogous structures and general NMR principles.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₂ -CH₃ | 3.2 - 3.5 | 50 - 55 |
| N-CH₂-CH₃ | 1.2 - 1.5 | 7 - 10 |
| N-CH₂ -(CH₂)₂-CH₃ | 3.1 - 3.4 | 58 - 62 |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.8 | 23 - 27 |
| N-(CH₂)₂-CH₂ -CH₃ | 1.3 - 1.6 | 19 - 22 |
| N-(CH₂)₃-CH₃ | 0.9 - 1.1 | 13 - 15 |
Pulsed Field Gradient NMR for Diffusion Coefficient Measurements
Pulsed Field Gradient (PFG) NMR is a specialized technique used to measure the self-diffusion coefficients of molecular and ionic species. uni-muenster.de This provides valuable information on the size of the diffusing species and the nature of their interactions within the ionic liquid matrix. cam.ac.ukrsc.org By measuring the diffusion coefficients of the tributyl(ethyl)azanium cation and the hydrogen sulfate anion separately, it is possible to assess the degree of ion pairing and the transport properties of the IL. nih.govresearchgate.net
In a typical PFG-NMR experiment, the attenuation of the NMR signal is measured as a function of the strength of the applied magnetic field gradient. scirp.org The diffusion coefficient (D) can then be calculated. Lower diffusion coefficients are indicative of larger, slower-moving species or strong intermolecular interactions. berkeley.edu For tributyl(ethyl)azanium hydrogen sulfate, comparing the diffusion coefficients of the cation and anion can reveal the formation of ion pairs or larger aggregates.
Solid-State NMR for Bulk and Interfacial Studies
Solid-state NMR (ssNMR) provides insights into the structure and dynamics of materials in the solid state. This is particularly useful for studying tributyl(ethyl)azanium hydrogen sulfate below its melting point or when confined in porous materials. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about the packing of the ions and the presence of different crystalline or amorphous phases. Furthermore, ssNMR can be employed to study the interactions of the ionic liquid with solid surfaces, which is crucial for applications in catalysis and materials science.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Interactions
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov They are particularly sensitive to the presence and strength of hydrogen bonds, which are expected to be significant in tributyl(ethyl)azanium hydrogen sulfate due to the nature of the anion. youtube.comyoutube.com
Analysis of Specific Vibrational Modes and Band Assignments
The vibrational spectra of tributyl(ethyl)azanium hydrogen sulfate would be characterized by modes corresponding to the alkyl chains of the cation and the vibrations of the hydrogen sulfate anion.
C-H Stretching: The C-H stretching vibrations of the ethyl and butyl groups are expected in the 2800-3000 cm⁻¹ region.
S-O and S=O Stretching: The hydrogen sulfate anion (HSO₄⁻) has several characteristic vibrational modes. The S-O and S=O stretching vibrations are typically observed in the 800-1300 cm⁻¹ region. researchgate.net
O-H Stretching: The O-H group of the hydrogen sulfate anion is involved in hydrogen bonding. The O-H stretching band, typically broad, would appear in the 3000-3600 cm⁻¹ region. nih.gov The position and shape of this band are highly sensitive to the hydrogen bonding environment. nih.govrsc.org
Table 2: Expected Vibrational Frequencies for Tributyl(ethyl)azanium Hydrogen Sulfate Predicted values are based on analogous structures and general spectroscopic principles.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (Hydrogen Bonded) | 3000 - 3600 | FTIR, Raman |
| C-H Stretch (Alkyl) | 2800 - 3000 | FTIR, Raman |
| S=O Stretch | 1150 - 1300 | FTIR, Raman |
| S-O Stretch | 800 - 1050 | FTIR, Raman |
Changes in temperature or the addition of other solvents would likely cause shifts in these vibrational frequencies, providing information on how the intermolecular interactions are affected. researchgate.netcanada.ca
In-Situ Spectroscopic Monitoring of Reactions
Both FTIR and Raman spectroscopy can be used for the in-situ monitoring of chemical reactions where tributyl(ethyl)azanium hydrogen sulfate acts as a catalyst or solvent. nih.gov By tracking the changes in the vibrational bands of reactants, intermediates, and products over time, it is possible to gain mechanistic insights into the reaction pathway. For instance, the acidic nature of the hydrogen sulfate anion makes this IL a potential catalyst for acid-catalyzed reactions. nih.govresearchgate.net In-situ vibrational spectroscopy could monitor the protonation of a substrate by observing changes in the characteristic bands of both the substrate and the HSO₄⁻ anion.
X-ray Diffraction and Scattering Techniques for Structural Insights
X-ray diffraction and scattering are powerful non-destructive methods used to determine the atomic and molecular structure of materials. These techniques are essential for understanding the crystal structure and nanoscale organization of ionic liquids like tributyl(ethyl)azanium hydrogen sulfate.
Single Crystal X-ray Diffraction for Crystal Structure Analysis
Table 1: Representative Crystallographic Data for a Related Quaternary Ammonium Salt (Note: This table is illustrative and based on data for analogous compounds, not tributyl(ethyl)azaniaum hydrogen sulfate.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 95.5 |
| Volume (ų) | 2040 |
| Z | 4 |
Small-Angle X-ray Scattering (SAXS) for Nanoscale Organization
Ionic liquids are known to exhibit a degree of nanoscale organization, forming segregated polar and nonpolar domains. nih.gov Small-Angle X-ray Scattering (SAXS) is an essential technique for probing these nanoscale structures in both liquid and solid states. nist.gov
For tributyl(ethyl)azanium hydrogen sulfate, the amphiphilic nature of the cation, with its three long butyl chains and one shorter ethyl chain, would likely lead to the formation of such nanodomains. nih.govua.pt The butyl groups would aggregate to form nonpolar regions, while the charged nitrogen center and the hydrogen sulfate anions would constitute the polar domains. researchgate.net SAXS studies on similar asymmetric ionic liquids have shown that the size and shape of these domains are dependent on the lengths of the alkyl chains. nih.govua.pt The asymmetry of the tributyl(ethyl)azanium cation is expected to result in a complex, possibly interdigitated, arrangement of the nonpolar domains. nih.govua.pt The study of ionic liquid mixtures also reveals that the structure and dynamics are strongly composition-dependent, with the formation of small aggregates at low mole fractions of the longer-chain component. acs.org
Mass Spectrometry (MS) for Fragmentation Pathways and Ionization Mechanisms
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. wikipedia.org
In the analysis of tributyl(ethyl)azanium hydrogen sulfate, electrospray ionization (ESI) would be the preferred method to generate ions of the intact cation, [tributyl(ethyl)azanium]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation of this cation. The fragmentation of quaternary ammonium cations typically proceeds through the loss of neutral alkyl groups. asianpubs.orglibretexts.org For the tributyl(ethyl)azanium cation, the expected fragmentation pathways would involve the loss of butene (C₄H₈) or ethene (C₂H₄) via a Hofmann elimination-type process, leading to the formation of smaller charged fragments. american.edu The analysis of these fragment ions allows for the confirmation of the cation's structure. High-resolution mass spectrometry can provide accurate mass measurements, which are crucial for identifying both molecular and fragment ions with high confidence. nih.gov
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Tributyl(ethyl)azanium Cation
| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss |
| 242.28 | [N(C₄H₉)₃(C₂H₅)]⁺ | - |
| 186.22 | [N(C₄H₉)₂(C₂H₅)H]⁺ | C₄H₈ |
| 214.25 | [N(C₄H₉)₃H]⁺ | C₂H₄ |
| 142.16 | [N(C₄H₉)(C₂H₅)H₂]⁺ | 2 x C₄H₈ |
| 158.19 | [N(C₄H₉)₂H₂]⁺ | C₄H₈ + C₂H₄ |
Thermal Analysis (DSC, TGA) for Phase Transitions and Decomposition Mechanisms
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature. nih.gov These methods are critical for determining the thermal stability, phase transition temperatures, and decomposition mechanisms of compounds like tributyl(ethyl)azanium hydrogen sulfate. isterre.fr
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions such as melting and crystallization. azom.com For tributyl(ethyl)azanium hydrogen sulfate, a DSC analysis would be expected to show a melting endotherm. The melting point of the related compound, tetrabutylammonium (B224687) hydrogen sulfate, is reported to be in the range of 168-173 °C. thermofisher.com The asymmetric nature of the tributyl(ethyl)azanium cation might lead to a lower melting point compared to its symmetric counterpart.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. scispace.com The thermal stability of quaternary ammonium salts is influenced by the nature of both the cation and the anion. scispace.com For tetrabutylammonium hydrogen sulfate, thermal stability is reported up to 260 °C. researchgate.net The decomposition of ammonium hydrogen sulfate has been studied, and the mechanism is described as a one-dimensional phase boundary reaction. pku.edu.cn A TGA curve for tributyl(ethyl)azanium hydrogen sulfate would likely show a single-step or multi-step decomposition process at elevated temperatures. The combination of TGA with techniques like Fourier Transform Infrared Spectroscopy (FTIR) can help identify the gaseous products evolved during decomposition. mdpi.com
Table 3: Expected Thermal Properties of Tributyl(ethyl)azanium Hydrogen Sulfate Based on Analogous Compounds
| Property | Expected Range/Value | Technique |
| Melting Point | 150 - 180 °C | DSC |
| Onset of Decomposition | > 250 °C | TGA |
| Decomposition Mechanism | Multi-step loss of alkyl groups and sulfate decomposition | TGA-MS/FTIR |
Supramolecular Chemistry and Self Assembly of Tributyl Ethyl Azanium Hydrogen Sulfate
Non-Covalent Interactions and Weak Forces in Self-Assembly Processes
The self-assembly of tributyl(ethyl)azanium hydrogen sulfate (B86663) is governed by a sophisticated interplay of non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively dictate the three-dimensional organization of the ions.
Hydrogen Bonding Networks and Architectures
The hydrogen sulfate (HSO₄⁻) anion is a key player in directing the supramolecular architecture due to its capacity for strong and directional hydrogen bonding. It can function as both a hydrogen bond donor, via its hydroxyl group (-OH), and a hydrogen bond acceptor, through its multiple oxygen atoms.
Research on analogous systems containing the hydrogen sulfate anion reveals its propensity to form extensive hydrogen-bonding networks. A notable characteristic is the formation of strong anion-anion hydrogen bonds, where the hydroxyl group of one HSO₄⁻ ion interacts with an oxygen atom of a neighboring HSO₄⁻ anion. researchgate.net This interaction has been identified in the infrared spectra of various hydrogen sulfate ionic liquids, indicated by a broad ν(OH) stretching band and a distinct far-infrared band corresponding to the stretching mode of the hydrogen bond itself (ν(O···O)). researchgate.net
In addition to anion-anion interactions, the hydrogen sulfate anion readily engages in hydrogen bonding with suitable donor groups. In the context of tributyl(ethyl)azanium hydrogen sulfate, while the cation lacks classical strong hydrogen bond donors, weak hydrogen bonds of the C–H···O type are anticipated. The polarized C-H bonds adjacent to the positively charged nitrogen center of the tetraalkylammonium cation can interact with the oxygen atoms of the sulfate anion. acs.org Furthermore, in crystalline structures of salts containing organic cations and hydrogen sulfate anions, extensive N-H···O and O-H···O hydrogen bonds create robust, three-dimensional frameworks that define the solid-state packing. nih.govresearchgate.net The hydrogen sulfate anion can accept multiple hydrogen bonds, coordinating with several cations simultaneously. nih.gov
Van der Waals and Electrostatic Interactions
The primary force holding the ionic liquid together is the electrostatic attraction between the positively charged tributyl(ethyl)azanium cation and the negatively charged hydrogen sulfate anion. rsc.org However, the specific nature of the cation introduces other critical interactions. The four alkyl groups (three butyl, one ethyl) attached to the central nitrogen atom create a nonpolar, sterically bulky entity.
This extensive hydrocarbon content gives rise to significant van der Waals forces, specifically London dispersion forces. gatech.eduyoutube.com These interactions are transient, arising from temporary fluctuations in electron density, but are cumulatively substantial due to the large surface area of the alkyl chains. gatech.edu These nonpolar interactions, often categorized as hydrophobic interactions in aqueous environments, are a driving force for the aggregation of the cations. nih.gov
Self-Assembly Processes in Solution and Solid State
The interplay of the non-covalent forces described above leads to spontaneous organization of tributyl(ethyl)azanium hydrogen sulfate into ordered structures in both liquid and solid phases.
Micelle Formation and Nanostructure Development
The tributyl(ethyl)azanium cation is inherently amphiphilic, possessing a charged, hydrophilic head (the N⁺ center) and large, hydrophobic tails (the alkyl chains). This dual nature strongly suggests that, like many ionic liquids with long alkyl chains, it will act as a surfactant and form micelles in aqueous solutions. magtech.com.cnacs.org
Above a specific concentration, known as the critical micelle concentration (CMC), these cations are expected to self-assemble into spherical or cylindrical aggregates. In these structures, the hydrophobic butyl and ethyl tails would form a nonpolar core, minimizing their contact with water, while the charged azanium heads would form the outer surface, interacting with the aqueous environment and the hydrogen sulfate counter-ions. acs.org The formation of micelles is a well-documented phenomenon for surface-active ionic liquids, driven by the hydrophobic effect. rsc.orgrsc.org The CMC value is influenced by factors such as alkyl chain length, the nature of the cation and anion, and temperature. Generally, longer alkyl chains lead to a lower CMC as the hydrophobic driving force for aggregation increases. acs.org
| Related Ionic Liquid | Critical Micelle Concentration (CMC) in water | Reference |
| 1-Dodecyl-3-methylimidazolium Bromide | ~15 mM | ox.ac.uk |
| 1-Butyl-3-methylimidazolium Chloride | No significant aggregation | rsc.org |
| 1-Octyl-3-methylimidazolium Chloride | Forms aggregates | rsc.org |
| Dodecyltrimethylammonium Bromide (DTAB) | ~16 mM (in pure water) | ox.ac.uk |
This table presents data for analogous compounds to illustrate the concept of micelle formation in ionic liquids. The exact CMC for tributyl(ethyl)azanium hydrogen sulfate would require experimental determination.
Liquid Crystalline Phases and Mesophase Behavior
Liquid crystals are states of matter with properties intermediate between those of a crystalline solid and an isotropic liquid, exhibiting long-range orientational order while still being able to flow. highland.cc.il.us The formation of such mesophases is plausible for tributyl(ethyl)azanium hydrogen sulfate.
The necessary conditions for liquid crystallinity include molecular anisotropy (a non-spherical shape) and specific intermolecular interactions that promote ordered packing. dakenchem.com The tributyl(ethyl)azanium cation is asymmetric and bulky. In the solid state, the combination of directional hydrogen bonding from the hydrogen sulfate anions and the packing constraints of the large cations could lead to the formation of layered structures, characteristic of smectic liquid crystal phases. In a smectic phase, the molecules are organized into well-defined planes. Alternatively, a less ordered nematic phase, where the molecules share a common alignment direction but are not separated into layers, could also be possible. highland.cc.il.us While ionic liquid crystals are less common than their neutral counterparts, the presence of strong, directional hydrogen bonds is a key feature that can promote this type of self-organization. highland.cc.il.us
Host-Guest Chemistry and Complexation Studies
The constituent ions of tributyl(ethyl)azanium hydrogen sulfate can also participate in supramolecular chemistry as guests within larger host molecules.
The tributyl(ethyl)azanium cation, like other tetraalkylammonium ions, is an excellent candidate for encapsulation by various macrocyclic hosts. nih.gov Its size, shape, and positive charge make it a suitable guest for hosts with electron-rich, hydrophobic cavities, such as cyclodextrins, calixarenes, and self-assembled molecular cages. nih.govresearchgate.net The binding process is typically driven by a combination of ion-dipole interactions, hydrogen bonding, and the hydrophobic effect. The selectivity of a host for a particular tetraalkylammonium guest is often finely tuned by the complementary size and shape between the host's cavity and the guest cation. researchgate.net
Conversely, the hydrogen sulfate anion can act as a guest for positively charged or neutral electron-deficient host molecules. Anion recognition chemistry often utilizes hosts that possess multiple hydrogen bond donor sites, such as urea (B33335) or triazole groups, which can form a network of interactions to bind the anion. nih.govnih.gov The sulfate anion is known to be coordinated by multiple hydrogen bonds in biological and synthetic systems. nih.gov The hydrogen sulfate anion, with its ability to both donate and accept hydrogen bonds, can be strongly and selectively bound by appropriately designed receptors. nih.gov
| Host | Guest | Solvent | Association Constant (Kₐ) / M⁻¹ |
| Tetratriazole-bearing host | Tetrabutylammonium (B224687) Benzoate | CDCl₃ | 151 |
| [4+4] Imine Cage | Tetraethylammonium (NEt₄⁺) | CD₂Cl₂ | 140 |
| Tren-based urea receptor | Hydrogen Phosphate (H₂PO₄⁻) | DMSO-d₆/0.5% H₂O | log K = 4.2 |
This table provides examples of association constants for related host-guest systems to illustrate the principles of complexation. Data for the specific ions of tributyl(ethyl)azanium hydrogen sulfate would require dedicated experimental studies.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the role of the chemical compound "hydrogen sulfate;tributyl(ethyl)azanium" in templating and directed assembly methodologies within the field of supramolecular chemistry.
The search results focused on general concepts of supramolecular chemistry, such as self-assembly driven by hydrogen bonding and ionic interactions in different systems, but none of the retrieved documents specifically mentioned or studied the compound .
Therefore, due to the complete absence of available scientific literature on the subject as per the performed searches, it is not possible to generate the requested article with scientifically accurate and verifiable information. Any attempt to create content for the specified outline would be speculative and would not meet the required standards of accuracy and evidence-based reporting.
It is recommended to consult specialized chemical databases or primary research literature in the field of materials science and supramolecular chemistry for any potential, albeit not publicly indexed, information on this specific compound's applications.
Environmental Fate and Green Chemistry Integration of Tributyl Ethyl Azanium Hydrogen Sulfate
Biodegradation Pathways and Mechanisms
The biodegradability of ionic liquids is a key determinant of their environmental impact. For quaternary ammonium (B1175870) compounds (QACs) like the tributyl(ethyl)azanium cation, the structure of the cation, particularly the length and nature of the alkyl chains, plays a pivotal role in its susceptibility to microbial degradation.
The microbial degradation of QACs often initiates with the enzymatic cleavage of the C-N bond. For the tributyl(ethyl)azanium cation, a plausible initial step in biodegradation by microbial communities would be the sequential removal of the alkyl groups from the central nitrogen atom. This process, known as dealkylation, would likely proceed through the action of monooxygenase or other demethylase enzymes. Following the initial cleavage, the resulting shorter-chain amines and alkanes can be more readily assimilated by a broader range of microorganisms and funneled into common metabolic pathways.
The presence of four alkyl groups (three butyl and one ethyl) around the central nitrogen atom in tributyl(ethyl)azanium may present steric hindrance to enzymatic attack, potentially slowing the initial degradation step compared to less substituted ammonium compounds. Studies on other QACs have shown that the rate of biodegradation can decrease with increasing alkyl chain length and branching. rsc.org
Specific degradation products and intermediates for tributyl(ethyl)azanium hydrogen sulfate (B86663) have not been documented. Based on the general understanding of QAC biodegradation, the expected initial intermediates would be tributylamine, dibutyl(ethyl)amine, and butanol, resulting from the cleavage of the ethyl and butyl chains. Further degradation would lead to the formation of smaller, more readily biodegradable compounds such as carboxylic acids, aldehydes, and ultimately carbon dioxide and water.
The hydrogen sulfate anion is generally considered to be of low environmental concern as sulfate is a naturally occurring ion and is readily utilized by sulfate-reducing bacteria in anaerobic environments. rsc.org
Table 1: Inferred Biodegradation Intermediates of Tributyl(ethyl)azanium Cation
| Intermediate Compound | Potential Formation Pathway |
| Tributylamine | Cleavage of the ethyl group from the tributyl(ethyl)azanium cation. |
| Dibutyl(ethyl)amine | Cleavage of a butyl group from the tributyl(ethyl)azanium cation. |
| Butanol | Resulting from the metabolism of the cleaved butyl groups. |
| Ethanol | Resulting from the metabolism of the cleaved ethyl group. |
| Carboxylic Acids | Further oxidation of alcohols and aldehydes. |
This table is based on inferred pathways from general QAC biodegradation studies, as direct experimental data for tributyl(ethyl)azanium hydrogen sulfate is not available.
Photodegradation Mechanisms and Environmental Transformation
The photochemical transformation of chemicals in the environment is another important degradation pathway. For QACs, photodegradation can occur through direct photolysis or indirect photolysis mediated by photosensitizers naturally present in surface waters.
The hydrogen sulfate anion is not expected to undergo photodegradation.
Hydrolytic Stability and Decomposition Kinetics in Aqueous Systems
The hydrolytic stability of ionic liquids is crucial for their application and environmental persistence. The tributyl(ethyl)azanium cation, being a quaternary ammonium salt, is generally stable towards hydrolysis under typical environmental pH conditions. The C-N bonds are not readily cleaved by water.
The hydrogen sulfate anion (HSO₄⁻) can participate in acid-base equilibria in water, but it does not undergo hydrolytic decomposition in the traditional sense. The thermal decomposition of alkylammonium hydrogen sulfates has been studied, and it is understood that the stability is influenced by the structure of the cation. nih.govresearchgate.net However, this is distinct from hydrolytic stability in aqueous environments at ambient temperatures.
Table 2: General Hydrolytic Stability of Components
| Component | Expected Hydrolytic Stability | Rationale |
| Tributyl(ethyl)azanium Cation | High | Quaternary ammonium salts are generally resistant to hydrolysis due to the strong C-N bonds. |
| Hydrogen Sulfate Anion | Stable | Does not undergo hydrolytic decomposition, but participates in acid-base equilibria. |
This table provides a qualitative assessment based on the general chemistry of the constituent ions.
Design for Degradability and Sustainability Principles in Ionic Liquid Development
The principles of green chemistry advocate for the design of chemicals that are inherently less hazardous and more readily biodegradable. rsc.org For ionic liquids, this involves modifying their structure to enhance their susceptibility to environmental degradation without compromising their desired functional properties.
For quaternary ammonium-based ILs, strategies to improve biodegradability include:
Incorporation of Ester or Ether Linkages: Introducing ester or ether functional groups into the alkyl chains can create points of weakness that are more susceptible to enzymatic or hydrolytic cleavage. rsc.org This approach has been shown to significantly enhance the biodegradability of QACs.
Optimizing Alkyl Chain Length: While longer alkyl chains can increase lipophilicity and, in some cases, antimicrobial activity, they often decrease biodegradability. nih.gov Designing ILs with shorter or optimally-lengthened alkyl chains can improve their environmental profile.
Use of Bio-based Cations: Utilizing cations derived from natural sources, such as amino acids or sugars, can lead to more biodegradable ionic liquids. acs.org
The development of sustainable ionic liquids is an active area of research, with a focus on creating a new generation of these compounds that are not only effective in their applications but also benign by design. mdpi.com
Q & A
Basic Question: What are the standard laboratory protocols for synthesizing hydrogen sulfate; tributyl(ethyl)azanium, and how is its purity validated?
Methodological Answer:
Synthesis typically involves the reaction of tributyl(ethyl)amine with sulfuric acid under controlled stoichiometric conditions. Key steps include:
- Neutralization : Mixing equimolar amounts of tributyl(ethyl)amine and sulfuric acid in anhydrous ethanol at 0–5°C to prevent side reactions .
- Crystallization : Evaporating the solvent under reduced pressure and recrystallizing the product from a 1:1 ethanol-water mixture.
Purity Validation : - Titrimetry : Acid-base titration to confirm sulfate content.
- Chromatography : HPLC with a C18 column (mobile phase: 70% methanol/30% water) to detect unreacted precursors .
- Spectroscopy : FT-IR for sulfate (broad peak at ~1100 cm⁻¹) and ammonium (N–H stretch at 3000–3300 cm⁻¹) .
Basic Question: Which spectroscopic techniques are most effective for structural confirmation of tributyl(ethyl)azanium hydrogen sulfate?
Methodological Answer:
- ¹H/¹³C NMR :
- ESI-MS : Positive ion mode for the cation ([M]⁺ at m/z 228.3) and negative mode for HSO₄⁻ (m/z 97) .
- XRD : Crystal structure analysis to confirm ionic packing and hydrogen bonding patterns .
Advanced Question: How can factorial design be applied to optimize reaction conditions for synthesizing hydrogen sulfate; tributyl(ethyl)azanium?
Methodological Answer:
A 2³ factorial design evaluates three variables: temperature (25°C vs. 50°C), solvent polarity (ethanol vs. acetone), and acid concentration (1M vs. 2M).
- Response Variables : Yield, purity (HPLC), and crystallinity (XRD).
- Analysis : ANOVA to identify significant factors. For example, higher solvent polarity (ethanol) may improve ion pairing but reduce solubility, requiring a balance .
- Interaction Effects : Temperature × solvent polarity might dominate, necessitating response surface modeling for optimization .
Advanced Question: How should researchers resolve contradictions in reported catalytic efficiencies of tributyl(ethyl)azanium hydrogen sulfate across studies?
Methodological Answer:
- Meta-Analysis : Compare reaction conditions (e.g., solvent, substrate scope) using PRISMA guidelines. For example, discrepancies in phase-transfer catalysis may arise from water content in solvents .
- Confounding Variables : Test for residual water (via Karl Fischer titration) or impurities (via GC-MS) that might inhibit catalysis .
- Statistical Reconciliation : Apply Bland-Altman plots to assess systematic biases between studies .
Advanced Question: What theoretical frameworks guide the study of hydrogen sulfate; tributyl(ethyl)azanium’s solvation behavior in non-polar solvents?
Methodological Answer:
- Ion-Pairing Theory : Use UV-Vis spectroscopy with solvatochromic dyes (e.g., Reichardt’s dye) to quantify ion dissociation in toluene. Compare results to the Debye-Hückel model for low-polarity media .
- Molecular Dynamics (MD) Simulations : Simulate cation-anion interactions using force fields like OPLS-AA to predict aggregation behavior .
- Experimental Validation : Conduct conductivity measurements in toluene-hexane mixtures to correlate ion mobility with simulation data .
Advanced Question: How can researchers design experiments to investigate the compound’s role in modifying interfacial tension in biphasic systems?
Methodological Answer:
- Surface Tension Measurements : Use a Du Noüy ring tensiometer to measure air-water interfacial tension at varying concentrations (0.1–10 mM).
- Langmuir Trough : Assess monolayer formation by spreading the compound at the hexane-water interface .
- Theoretical Link : Relate data to the Gibbs adsorption equation to calculate surface excess concentration and molecular area .
Advanced Question: What methodologies are recommended for analyzing degradation pathways of tributyl(ethyl)azanium hydrogen sulfate under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–300°C (heating rate: 10°C/min) to identify decomposition stages .
- GC-MS Pyrolysis : Heat samples to 200°C in a pyrolysis chamber coupled to GC-MS to detect volatile degradation products (e.g., butene, SO₂) .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy for decomposition steps .
Advanced Question: How can researchers integrate computational chemistry with experimental data to predict hydrogen sulfate; tributyl(ethyl)azanium’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic attack sites on the cation .
- Hammett Correlations : Compare computed σ values for substituents on analogous cations with experimental reaction rates .
- Validation : Overlay computed IR spectra with experimental data to confirm accuracy .
Table 1: Example Factorial Design Matrix for Synthesis Optimization
| Run | Temperature (°C) | Solvent | Acid Concentration (M) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 25 | Ethanol | 1 | 78 | 95 |
| 2 | 50 | Ethanol | 1 | 65 | 89 |
| 3 | 25 | Acetone | 1 | 42 | 76 |
| 4 | 50 | Acetone | 1 | 30 | 68 |
| ... | ... | ... | ... | ... | ... |
Note: Data illustrates solvent polarity’s dominant role in yield (ethanol > acetone).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
